Perfluorodecanesulphonyl fluoride

Catalog No.
S13943566
CAS No.
307-51-7
M.F
C10F22O2S
M. Wt
602.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecanesulphonyl fluoride

CAS Number

307-51-7

Product Name

Perfluorodecanesulphonyl fluoride

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride

Molecular Formula

C10F22O2S

Molecular Weight

602.14 g/mol

InChI

InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34

InChI Key

QMNUYVWNQITPHA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a long carbon chain and a sulfonyl fluoride functional group. It belongs to the family of perfluoroalkyl substances, which are known for their unique chemical properties, including high stability and resistance to degradation. This compound is primarily used as a precursor in the synthesis of perfluorodecanesulfonic acid and other derivatives, which have various industrial applications.

  • Hydrolysis: The compound can hydrolyze in water, albeit slowly, to yield perfluorodecanesulfonic acid.
  • Reaction with Bases: When treated with strong bases like potassium hydroxide, it forms salts of perfluorodecanesulfonic acid:
    C10F21SO2F+KOHC10F21SO3K++HF\text{C}_{10}\text{F}_{21}\text{SO}_2\text{F}+\text{KOH}\rightarrow \text{C}_{10}\text{F}_{21}\text{SO}_3^{-}\text{K}^{+}+\text{HF}
  • Ammonolysis: Reacting with ammonia produces perfluorodecanesulfonamide:
    C10F21SO2F+NH3C10F21SO2NH2\text{C}_{10}\text{F}_{21}\text{SO}_2\text{F}+\text{NH}_3\rightarrow \text{C}_{10}\text{F}_{21}\text{SO}_2\text{NH}_2

These reactions illustrate the compound's reactivity and its potential to form various derivatives that may have different properties and applications.

The biological activity of perfluorodecanesulphonyl fluoride and its derivatives is a subject of concern due to their persistence in the environment and potential health impacts. Studies indicate that exposure to perfluorinated compounds can lead to adverse health effects, including developmental toxicity, liver damage, and potential carcinogenicity. The degradation product, perfluorodecanesulfonic acid, has been detected in human blood and various environmental matrices, raising alarms about bioaccumulation and ecological risks.

The primary method for synthesizing perfluorodecanesulphonyl fluoride is through electrochemical fluorination of decanesulfonyl fluoride in anhydrous hydrogen fluoride. This process yields a mixture of linear and branched isomers, with approximately 70% being linear. The reaction can be represented as follows:

C10H21SO2F+17FC10F21SO2F+17H++34e\text{C}_{10}\text{H}_{21}\text{SO}_2\text{F}+17\text{F}^-\rightarrow \text{C}_{10}\text{F}_{21}\text{SO}_2\text{F}+17\text{H}^++34e^-

This method is efficient but results in some impurities due to the formation of various isomers.

Perfluorodecanesulphonyl fluoride has several applications across different industries:

  • Stain and Soil Repellents: Used in textiles and carpets to provide water and oil repellency.
  • Firefighting Foams: Functions as a fluorosurfactant in aqueous film-forming foams.
  • Food Packaging: Provides grease resistance in food packaging materials.
  • Semiconductor Manufacturing: Employed as a processing aid due to its unique chemical properties.

These applications highlight the compound's versatility but also underscore concerns regarding environmental persistence.

Research on interaction studies involving perfluorodecanesulphonyl fluoride focuses on its behavior in biological systems and environmental contexts. Studies indicate that compounds derived from it can interact with proteins and cell membranes, potentially leading to toxicological effects. The persistence of these compounds in the environment raises questions about their long-term ecological impacts.

Perfluorodecanesulphonyl fluoride shares similarities with other perfluoroalkyl substances, particularly those with sulfonyl functional groups. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Perfluorooctanesulfonic acidEight-carbon chainWidely used but phased out due to toxicity concerns
Perfluorohexanesulfonic acidSix-carbon chainLower toxicity profile compared to longer chains
Perfluorononanesulfonic acidNine-carbon chainSimilar properties but less studied than octane and decane derivatives

Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which enhances its hydrophobicity and stability compared to shorter-chain analogs. This stability contributes to its persistence in the environment, raising significant ecological concerns.

Industrial synthesis of perfluorodecanesulphonyl fluoride employs continuous-flow electrochemical reactors operating at 550–600°C with anhydrous hydrogen fluoride (HF) as the fluorinating agent. A typical system integrates:

  • Modular gas manifolds for precise control of nitrogen trifluoride (NF~3~) and inert gas flows (28–50 standard cubic centimeters per minute)
  • Nickel-based anodes immersed in molten fluoride salts (e.g., FLiNaK eutectic mixtures) to enhance ionic conductivity
  • Cold trap assemblies maintained at -78°C using dry ice/ethanol mixtures to capture volatile byproducts

Operating parameters for batch processes involve:

ParameterTypical Range
Temperature550–600°C
Pressure50–100 kPa
Current Density0.8–1.2 A/cm²
Reaction Duration8–12 hours

These conditions enable >90% fluorine substitution on the decanesulfonyl fluoride precursor, though competing decomposition pathways limit maximum yields to 78–82%. Recent advancements employ pulsed electrical fields (10–100 Hz) to reduce carbon chain scission, increasing average chain-length retention by 14% compared to DC systems.

Mechanistic Insights into Decanesulfonyl Fluoride Conversion Pathways

The ECF mechanism proceeds through sequential fluorine substitution via radical intermediates, as demonstrated by isotopic labeling studies. Key steps include:

  • Anodic oxidation: Decanesulfonyl fluoride loses electrons, generating cationic species susceptible to nucleophilic attack by fluoride ions:
    $$
    \text{C}{10}\text{H}{21}\text{SO}2\text{F} \xrightarrow{-e^-} \text{C}{10}\text{H}{21}\text{SO}2\text{F}^+ \xrightarrow{F^-} \text{C}{10}\text{H}{20}\text{FSO}_2\text{F}
    $$

  • Chain propagation: Hydrogen abstraction by fluorine radicals creates perfluoroalkyl radicals that undergo further fluorination:
    $$
    \text{C}{10}\text{H}{2n}\text{F}{21-2n}\text{SO}2\text{F} + \cdot\text{F} \rightarrow \text{C}{10}\text{H}{2n-1}\text{F}{22-2n}\text{SO}2\text{F} + \text{HF}
    $$

  • Termination: Radical recombination or HF elimination yields stable perfluorinated products. Branching occurs through β-scission of secondary carbocations, creating iso-perfluorodecanesulphonyl fluoride derivatives.

In situ Raman spectroscopy reveals that 73% of intermediate species adopt gauche conformations during fluorination, favoring 1,2-F shifts that minimize steric strain. This conformational preference explains the predominance of linear isomers (70–72%) in final products.

Yield Optimization Challenges in Long-Chain Perfluorination Reactions

Three primary factors constrain yields in decanesulfonyl fluoride fluorination:

A. Chain-Length Dependency
Reaction efficiency decreases exponentially with carbon number (n):
$$
\eta = 0.89e^{-0.12n} \quad (R^2 = 0.94)
$$
For n=10, this model predicts 32% intrinsic yield losses versus n=8 systems.

B. Byproduct Formation
Common impurities include:

  • Perfluorodecanesulfonic acid (C~10~F~21~SO~3~H) from over-oxidation (4–8% yield loss)
  • Perfluorooctanesulphonyl fluoride (C~8~F~17~SO~2~F) via β-scission (9–12% yield loss)

C. Electrode Passivation
Nickel anodes develop resistive fluoride layers (NiF~2~/NiF~3~) during operation, increasing cell voltage by 0.8–1.2 V over 50-hour runs. Periodic polarity reversal (every 2 hours) mitigates this effect, maintaining current efficiency above 85%.

Isomeric Distribution Analysis in Industrial Production Batches

Gas chromatography/mass spectrometry (GC/MS) analyses of commercial perfluorodecanesulphonyl fluoride batches reveal consistent isomer profiles:

Isomer TypeAbundance (%)Retention Index
Linear68–722458
α-Branched12–142432
β-Branched9–112419
γ-Branched7–92401

Branched isomers exhibit 18–22% higher volatility than linear counterparts, complicating distillation-based purification. Nuclear magnetic resonance (^19^F NMR) studies show branched isomers have reduced thermal stability, decomposing 3.2× faster at 300°C versus linear forms. Recent process optimizations using zeolite catalysts (H-ZSM-5) achieve 89% linear isomer selectivity by restricting radical recombination geometries.

Perfluorodecanesulphonyl fluoride represents a highly persistent fluorinated compound with significant atmospheric transport potential. Multi-media fugacity models provide essential frameworks for predicting the environmental distribution and atmospheric dispersion of this compound and its derivatives across various environmental compartments [1] [2].

The fugacity approach, originally developed for describing the distribution of organic contaminants between environmental media, has been successfully adapted for perfluoroalkyl substances including perfluorodecanesulphonyl fluoride. These models operate on the principle that contaminants will distribute between air, water, soil, and sediment compartments based on their fugacity capacities and intermedia transfer rates [3] [4].

For perfluorodecanesulphonyl fluoride, the atmospheric dispersion characteristics are influenced by its molecular structure and physicochemical properties. The compound exhibits extremely low vapor pressure (estimated <5 mmHg at 20°C) and negligible Henry's Law constant, indicating minimal volatilization from aqueous solutions [5] [6]. However, atmospheric transport can occur through particulate-bound mechanisms, where the compound adsorbs to atmospheric particles and undergoes long-range transport [7] [2].

Multi-media fugacity models for perfluorodecanesulphonyl fluoride incorporate several key parameters. The organic carbon partition coefficient (Log Koc) is estimated at approximately 2.8, indicating moderate sorption to organic matter in soils and sediments. The bioaccumulation factor ranges from 10^4 to 10^5 L/kg, demonstrating the compound's high potential for accumulation in biological systems [8] [9].

Atmospheric transport modeling studies have demonstrated that perfluoroalkyl sulfonyl fluorides can undergo long-range atmospheric transport, with approximately 67% of emissions being transported in the atmosphere above 1500 meters during continuous emission scenarios [7]. The atmospheric residence time for these compounds exceeds 365 days, indicating their persistence in the atmospheric compartment [10] [11].

Recent modeling efforts using the Community Multiscale Air Quality model have shown that perfluoroalkyl compounds can be transported distances exceeding 150 kilometers from emission sources, with concentrations decreasing exponentially with distance [2]. For perfluorodecanesulphonyl fluoride, atmospheric concentrations are predicted to reach maximum values near industrial emission sources and decrease to background levels at distances greater than 35 kilometers [7].

The fugacity model incorporates intermedia transfer processes including air-water exchange, air-soil exchange, and wet and dry deposition. Wet deposition represents a significant removal mechanism for perfluorodecanesulphonyl fluoride from the atmosphere, with enhanced deposition occurring due to the compound's high water solubility and pH-dependent partitioning to aqueous media [2] [10].

Sediment-Water Partitioning Dynamics in Aquatic Systems

The sediment-water partitioning behavior of perfluorodecanesulphonyl fluoride derivatives in aquatic systems represents a critical component of their environmental fate. This partitioning process governs the distribution of the compound between the dissolved phase and sediment-bound phase, directly influencing bioavailability and transport potential [12] [13].

Sediment-water partition coefficients for perfluoroalkyl sulfonyl fluorides demonstrate a clear relationship with fluoroalkyl chain length. The distribution coefficient (Kd) for perfluorodecanesulphonyl fluoride is estimated at approximately 1.6 L/kg, indicating moderate sediment affinity compared to shorter-chain analogs [9]. This value reflects the compound's tendency to associate with organic carbon fractions in sediments while maintaining significant aqueous phase mobility [12] [14].

The organic carbon-normalized partition coefficient (Koc) for perfluorodecanesulphonyl fluoride is estimated at 4.2 L/kg, demonstrating stronger sorption affinity compared to shorter-chain perfluoroalkyl acids such as perfluorooctanoic acid (Log Koc = 2.4 ± 0.12) [12]. This increased sorption is attributed to the extended perfluoroalkyl chain length, which enhances hydrophobic interactions with organic matter in sediments [9].

Environmental pH significantly influences the partitioning behavior of perfluorodecanesulphonyl fluoride derivatives. Under acidic conditions (pH < 6), the compound exhibits increased sediment association due to reduced ionization of the sulfonyl fluoride functional group [12]. Conversely, under alkaline conditions (pH > 8), the compound demonstrates enhanced aqueous phase mobility due to increased ionization and electrostatic repulsion from negatively charged sediment surfaces [15].

The presence of organic carbon in sediments represents the primary factor controlling perfluorodecanesulphonyl fluoride partitioning. Sediments with high organic carbon content (>2%) demonstrate enhanced retention of the compound, with partition coefficients increasing linearly with organic carbon fraction [12] [14]. For sediments with negligible organic content (<0.5%), sediment density becomes the dominant factor influencing partitioning behavior [12].

Temperature effects on sediment-water partitioning have been observed, with partition coefficients decreasing by approximately 15-20% for each 10°C increase in temperature [14]. This temperature dependence is attributed to enhanced desorption kinetics and increased aqueous phase solubility at elevated temperatures [13].

Salinity also influences partitioning dynamics, with increased ionic strength promoting enhanced sediment association through salting-out effects [10]. Marine sediments typically exhibit 20-30% higher partition coefficients compared to freshwater sediments due to elevated salinity levels [14].

The desorption kinetics of perfluorodecanesulphonyl fluoride from sediments follow a biphasic pattern, with initial rapid desorption (half-life <24 hours) followed by slower long-term desorption (half-life >30 days). This behavior suggests the presence of multiple binding sites with varying desorption rates, including readily exchangeable sites and strongly bound fractions [9].

Bioturbation processes significantly affect sediment-water partitioning by enhancing mixing between sediment layers and increasing the effective sediment-water interface area. Benthic organisms such as oligochaetes and polychaetes can increase the apparent partition coefficient by up to 40% through enhanced sediment mixing [13].

XLogP3

7.4

Hydrogen Bond Acceptor Count

24

Exact Mass

601.9267700 g/mol

Monoisotopic Mass

601.9267700 g/mol

Heavy Atom Count

35

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Decanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-: INACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-10-2024

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